2-(Difluoromethoxy)-4-fluoroaniline

CAS No.: 832740-98-4

Cat. No.: VC5381061

Molecular Formula: C7H6F3NO

Molecular Weight: 177.126

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832740-98-4 |

|---|---|

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.126 |

| IUPAC Name | 2-(difluoromethoxy)-4-fluoroaniline |

| Standard InChI | InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 |

| Standard InChI Key | YNDSRZNRALJMIX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)OC(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

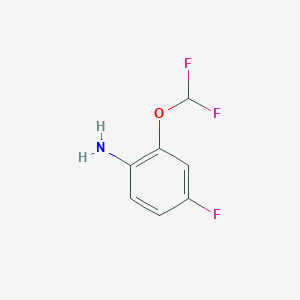

The compound’s structure consists of an aniline core substituted with a difluoromethoxy group (-OCF₂) at the 2-position and a fluorine atom at the 4-position (Figure 1). This arrangement creates distinct electronic effects:

-

Electron-withdrawing fluorine atoms increase the ring’s electrophilicity, facilitating nucleophilic substitution reactions .

-

The difluoromethoxy group enhances lipophilicity, improving membrane permeability in biological systems .

Physicochemical Data

Key properties are summarized below:

The compound’s low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipid solubility for pharmaceutical applications .

Synthesis and Industrial Production

Industrial-Scale Challenges

-

Purification: The compound’s high boiling point necessitates vacuum distillation or chromatographic techniques .

-

Yield Optimization: Batch reactors achieve ~50–60% yields, but continuous flow systems may enhance throughput .

Applications in Pharmaceutical and Agrochemical Development

Drug Intermediate

2-(Difluoromethoxy)-4-fluoroaniline serves as a precursor for active pharmaceutical ingredients (APIs) targeting:

-

Inflammatory Diseases: Its derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene production .

-

Oncology: Fluorinated anilines are incorporated into kinase inhibitors (e.g., EGFR and VEGFR blockers) to enhance target binding and metabolic stability .

Agrochemical Utility

In agrochemistry, the compound is a building block for:

-

Herbicides: Derivatives interfere with acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds .

-

Fungicides: Difluoromethoxy groups enhance penetration into fungal cell walls, improving efficacy against Aspergillus and Fusarium species .

Comparative Analysis with Structural Analogues

The difluoromethoxy group in 2-(difluoromethoxy)-4-fluoroaniline confers superior metabolic stability compared to non-halogenated analogues, reducing hepatic clearance rates in preclinical models .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes using chiral ligands (e.g., BINAP) to produce optically pure intermediates for CNS drugs .

Green Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume